molecular formula C10H12INO4 B067270 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol CAS No. 185994-27-8

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Cat. No.: B067270
CAS No.: 185994-27-8
M. Wt: 337.11 g/mol
InChI Key: GNERSTKDYGSZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: is an organic compound that features a benzyl alcohol moiety substituted with a nitro group and an iodopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products:

    Oxidation: 5-(3-Iodopropoxy)-2-nitrobenzaldehyde or 5-(3-Iodopropoxy)-2-nitrobenzoic acid.

    Reduction: 5-(3-Iodopropoxy)-2-aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol largely depends on its application. For instance, as a photocleavable protecting group, it undergoes photolysis upon exposure to light, releasing the protected molecule. The nitro group can participate in redox reactions, while the iodopropoxy group can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

  • 5-(3-Bromopropoxy)-2-nitrobenzyl alcohol
  • 5-(3-Chloropropoxy)-2-nitrobenzyl alcohol
  • 5-(3-Fluoropropoxy)-2-nitrobenzyl alcohol

Comparison:

Properties

IUPAC Name

[5-(3-iodopropoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERSTKDYGSZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405544
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185994-27-8
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in a research setting?

A1: this compound serves as a photolabile linker in solid-phase synthesis []. This means it can be used to temporarily attach molecules to a solid support, facilitating chemical reactions, and then cleaved using light, releasing the desired product.

Q2: What are some of the important physical and chemical properties of this compound that are relevant to its use?

A2: The provided research highlights the following properties:

  • Molecular Formula: C10H12INO4 []
  • Molecular Weight: 337.11 g/mol []
  • Physical State: Yellow powder []
  • Melting Point: 57–59 °C []
  • Solubility: Soluble in dichloromethane (CH2Cl2) and most organic solvents []

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Yes, the research emphasizes the importance of minimizing light exposure and storing the compound at 4 °C to maintain its stability and prevent degradation [].

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